3-[(4-Fluorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorobenzyl group. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by functional group modifications to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-CHLOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- 3-{[(4-METHYLBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Uniqueness
3-{[(4-FLUOROBENZYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H16FNO3 |
---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16FNO3/c17-12-5-1-9(2-6-12)8-18-15(19)13-10-3-4-11(7-10)14(13)16(20)21/h1-6,10-11,13-14H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
FZOLVYIGAPVLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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